

Physical and chemical properties of Ethyl 2,4-dihydroxy-6-methylnicotinate

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Compound of Interest

Compound Name: *Ethyl 2,4-dihydroxy-6-methylnicotinate*

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An In-depth Technical Guide to Ethyl 2,4-dihydroxy-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 2,4-dihydroxy-6-methylnicotinate**, a versatile heterocyclic compound with applications in medicinal chemistry and organic synthesis. This document details its physicochemical characteristics, synthesis protocols, and potential biological relevance, presenting data in a clear and accessible format for scientific professionals.

Core Physical and Chemical Properties

Ethyl 2,4-dihydroxy-6-methylnicotinate is a multi-substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules.^[1] Its structure features a pyridine ring with hydroxyl groups at the 2 and 4 positions, a methyl group at the 6 position, and an ethyl carboxylate group at the 3 position, offering multiple sites for chemical modification.^[1]

Table 1: Physicochemical Properties of **Ethyl 2,4-dihydroxy-6-methylnicotinate**

Property	Value	Source
CAS Number	70254-52-3	[1] [2] [3]
Molecular Formula	C ₉ H ₁₁ NO ₄	[1] [3] [4]
Molecular Weight	197.19 g/mol	[4]
Appearance	White to almost white crystalline powder	[1] [5] [6]
Melting Point	210–213 °C	[6]
Boiling Point (Predicted)	363.155 °C at 760 mmHg	[6]
Density (Predicted)	1.555 g/cm ³	[6]
Solubility	Insoluble in water; Soluble in some polar organic solvents.	[4] [6]
Flash Point	173.43 °C	[6]
Refractive Index	1.619	[6]

Table 2: Predicted Spectroscopic Data for **Ethyl 2,4-dihydroxy-6-methylnicotinate**

While experimentally obtained spectra are not readily available in the public domain, the following table outlines the expected signals based on the compound's structure.

¹ H NMR	Predicted Chemical Shift (δ , ppm)	Multiplicity
-OH protons	Broad singlet	s
Pyridine CH	Aromatic region	s
-OCH ₂ CH ₃	~4.0-4.4	q
-CH ₃ (on ring)	~2.5	s
-OCH ₂ CH ₃	~1.2-1.4	t

¹³ C NMR	Predicted Chemical Shift (δ , ppm)
C=O (ester)	165-175
C2, C4 (with -OH)	150-165
C6 (with -CH ₃)	140-150
C3, C5	Aromatic region
-OCH ₂ CH ₃	~60
-CH ₃ (on ring)	~20
-OCH ₂ CH ₃	~14

IR Spectroscopy	Vibrational Mode	Expected Frequency (cm ⁻¹)
O-H Stretch	Broad	3400-3200
C-H Stretch (aliphatic)	3000-2850	
C=O Stretch (ester)	Strong, sharp	~1700

Experimental Protocols

Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate

A common and effective method for the synthesis of **Ethyl 2,4-dihydroxy-6-methylnicotinate** is through a multicomponent reaction.[\[1\]](#)

Protocol: Synthesis from Ethyl 3-aminocrotonate and Diethyl Malonate[\[7\]](#)

- Reaction Setup: To a suitable reactor, add ethyl 3-aminocrotonate (100 g, 0.7752 mol), sodium ethoxide (65 g, 0.9559 mol), and anhydrous ethanol (240 g).
- Reaction Conditions: Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.
- Work-up: After the reaction is complete, cool the mixture to 50-60 °C and concentrate under reduced pressure to remove approximately 100 g of ethanol.

- Purification: Slowly pour the concentrated solution into 1000 ml of water. Add 10 g of basic activated carbon, stir for 1 hour, and then filter.
- Precipitation: Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride to precipitate the product.
- Isolation: Collect the solid precipitate by filtration and dry at 50-60 °C to yield white, needle-like crystals of ethyl 2,4-dihydroxy-6-methyl-nicotinate.

This protocol has been reported to achieve a yield of 81.85% with an HPLC purity of 99.5%.[\[7\]](#)

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of solid organic compounds.

Protocol: Melting Point Determination

The melting point is determined by packing a small amount of the finely powdered, dry compound into a capillary tube. The capillary tube is then heated in a calibrated melting point apparatus, and the temperature range from the first sign of melting to the complete liquefaction of the sample is recorded. A slow heating rate (e.g., 1-2 °C per minute) near the expected melting point is crucial for accuracy.

Protocol: Solubility Determination (Gravimetric Method)

- Equilibration: Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed container. Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
- Analysis: Accurately measure a known volume of the clear, saturated solution.
- Solvent Evaporation: Evaporate the solvent from the measured sample completely under controlled conditions (e.g., in a vacuum oven).

- Calculation: Weigh the remaining solid residue to determine the mass of the dissolved compound and calculate the solubility in the desired units (e.g., g/100 mL).

Biological Significance and Potential Applications

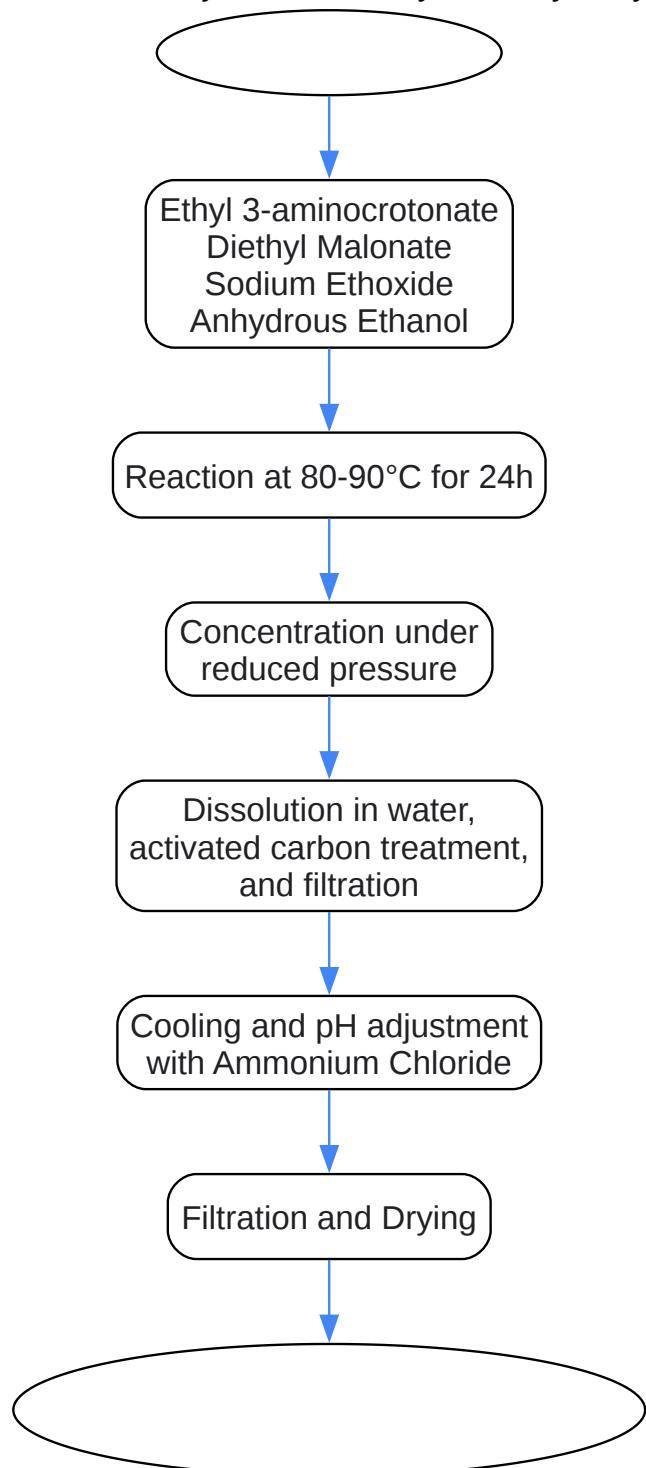
Ethyl 2,4-dihydroxy-6-methylNicotinate serves as a key building block for the synthesis of various biologically active molecules.[1][4] It has been used as a starting material for the preparation of lucanthone analogs, which have been investigated for their potential antitumor and bactericidal properties.[1][7]

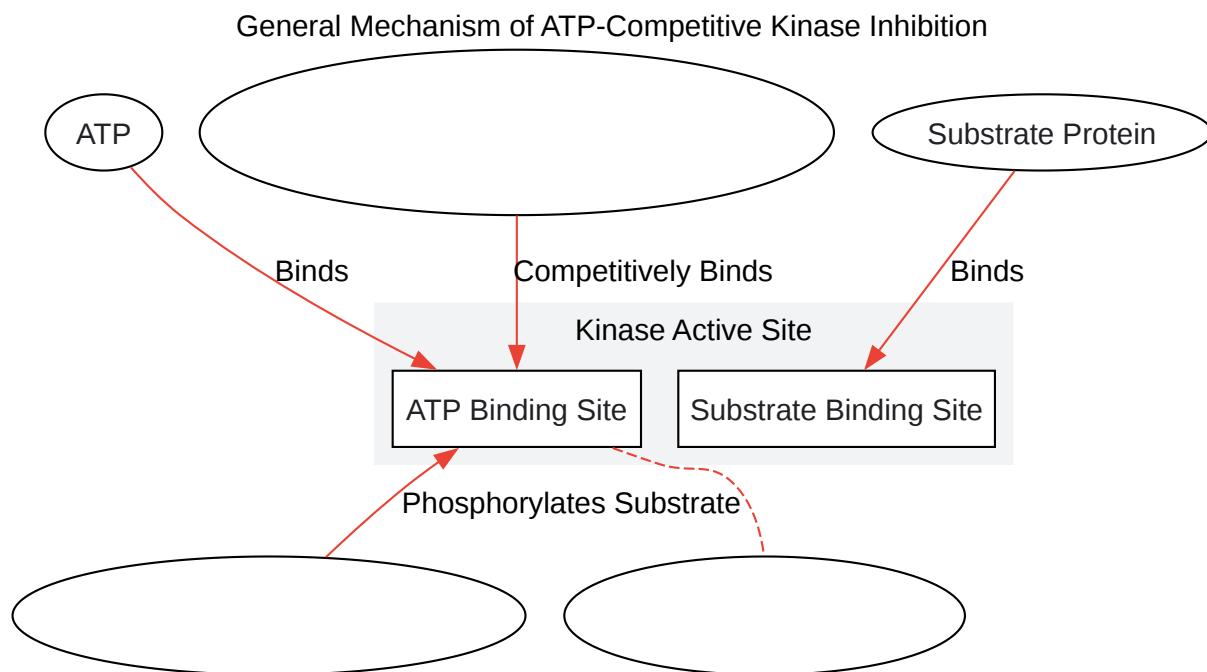
The pyridine scaffold of this compound is of particular interest in drug discovery, especially in the design of kinase inhibitors. The pyridine ring can mimic the hinge-binding region of ATP in the active site of kinases, a common strategy for developing competitive inhibitors.[1] Dysregulation of kinase signaling pathways is implicated in numerous diseases, including cancer. By modifying the various functional groups on the **Ethyl 2,4-dihydroxy-6-methylNicotinate** core, researchers can synthesize libraries of compounds to screen for high affinity and selectivity against specific kinase targets.

Visualizations

Experimental Workflow: Synthesis of Ethyl 2,4-dihydroxy-6-methylNicotinate

Experimental Workflow for the Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate





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